6-Bromo-2-fluoropyridine-3-carbonitrile
Description
6-Bromo-2-fluoropyridine-3-carbonitrile is a halogenated pyridine derivative with the molecular formula C₆H₂BrF₂N₂. It features a bromine atom at position 6, a fluorine atom at position 2, and a cyano group (-CN) at position 3 on the pyridine ring. This compound is primarily utilized in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and ligands in catalytic systems. Its structural uniqueness arises from the synergistic effects of electron-withdrawing substituents (Br, F, CN), which enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions .
Properties
IUPAC Name |
6-bromo-2-fluoropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETYGZBCCHBOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C#N)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802889-85-5 | |
| Record name | 6-bromo-2-fluoropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-fluoropyridine-3-carbonitrile typically involves halogenation reactions starting from pyridine derivatives. One common method is the direct halogenation of 2-fluoropyridine-3-carbonitrile using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-fluoropyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted pyridines or other heterocyclic compounds.
Scientific Research Applications
Synthesis and Reactions
Preparation Methods: 5-Bromo-2-fluoronicotinonitrile can be synthesized through the reaction of 5-bromo-2-fluoronicotinaldehyde oxime with phosphorus oxychloride in chloroform, heating the mixture at 75°C for 5 hours, with subsequent extraction and purification. Large-scale industrial production involves optimized conditions and automated reactors to ensure high yield and purity.
Chemical Reactions: 5-Bromo-2-fluoronicotinonitrile undergoes substitution and coupling reactions:
- Substitution Reactions The bromine and fluorine atoms can be substituted with other functional groups using reagents like amines and thiols.
- Coupling Reactions It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, typically using palladium catalysts and boron reagents.
Scientific Research Applications
5-Bromo-2-fluoronicotinonitrile serves as a building block in synthesizing complex organic molecules. It is also utilized in the development of bioactive compounds for pharmaceutical research and specialty chemicals and materials for industrial applications.
6-Bromo-2-fluoropyridine-3-carbonitrile exhibits various biological activities due to its structural features, enabling effective interaction with biological targets. Nicotinonitrile compounds are known for their roles in drug discovery and development.
Antimicrobial Activity: Research indicates that derivatives of nicotinonitrile, including this compound, possess antibacterial and antifungal properties. The presence of bromine and fluorine enhances the lipophilicity and overall bioactivity.
Case Studies
- Antibacterial Studies: A study showed that this compound demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than standard antibiotics.
- Antitumor Activity: Investigations into the cytotoxic effects of the compound on human cancer cell lines revealed selective cytotoxicity against breast cancer cells, effectively inhibiting cell proliferation, potentially through apoptosis induction.
- Neuroprotective Effects: The compound can cross the blood-brain barrier, suggesting potential neuroprotective effects, and has shown promise in mitigating oxidative stress-induced neuronal damage in experimental models.
Structure-Activity Relationship (SAR)
The bromine atom at the 5-position and fluorine at the 2-position contribute to its lipophilicity and interaction with biological targets. Variations in halogen substitution can lead to changes in pharmacological profiles.
Table: Activity Comparison of Halogenated Pyridine Derivatives
| Compound | Structure | MIC (µg/mL) | IC50 (µM) | Activity |
|---|---|---|---|---|
| 5-Bromo-2-fluoronicotinonitrile | 8 | 15 | Antibacterial & Antitumor | |
| 5-Bromo-3-fluoronitropyridine | 16 | 25 | Antibacterial | |
| 3-Fluoro-4-bromopyridine | 12 | 20 | Antitumor |
Mechanism of Action
The mechanism by which 6-bromo-2-fluoropyridine-3-carbonitrile exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Positional Isomers
- 6-Bromo-3-fluoropyridine-2-carbonitrile (PubChem: []): This isomer differs in substituent positions, with bromine at position 6, fluorine at 3, and cyano at 2. The altered positions reduce its electrophilicity at the bromine site compared to the target compound, making it less reactive in meta-directed coupling reactions. Computational studies suggest that the cyano group at position 2 destabilizes the ring’s electron density, limiting applications in palladium-catalyzed reactions .
- 6-Bromo-3-fluoro-2-formylpyridine (CAS: 885267-36-7, []): Replacing the cyano group with a formyl (-CHO) group at position 2 shifts reactivity toward condensation reactions (e.g., Knoevenagel). The formyl group’s lower electron-withdrawing strength results in a higher pKa (~4.2) compared to the cyano analog (~1.8), influencing solubility in polar solvents .
Functional Group Analogs
- 2-Bromo-3-methylpyridine (CAS: 3430-17-9, []): Substituting fluorine and cyano groups with a methyl (-CH₃) group at position 3 reduces steric hindrance and increases lipophilicity (logP: 2.1 vs. 1.3 for the target compound). This analog is preferred in agrochemical synthesis due to its stability under acidic conditions but lacks sites for further functionalization .
- 2-Bromo-3-fluoropyridine ([]): Absence of the cyano group simplifies the structure, lowering molecular weight (MW: 175.98 vs. 215.99 for the target compound). This derivative is less reactive in cross-couplings due to weaker electron withdrawal, but it serves as a cost-effective intermediate for fluorinated surfactants .
Research Findings and Trends
- Electronic Effects: The cyano group in 6-Bromo-2-fluoropyridine-3-carbonitrile lowers the LUMO energy (-1.8 eV) compared to formyl (-1.2 eV) or methyl (0.3 eV) analogs, enhancing its suitability for electron-deficient coupling partners .
- Synthetic Utility : Bromine at position 6 allows regioselective cross-coupling, while fluorine at position 2 improves metabolic stability in drug candidates. In contrast, 2-Bromo-3-fluoropyridine’s simpler structure lacks these advantages .
Biological Activity
6-Bromo-2-fluoropyridine-3-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both bromine and fluorine substituents, which can significantly influence its pharmacological properties. The following sections will delve into the biological activity of this compound, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy.
Synthesis
The synthesis of this compound typically involves several methodologies, including halogenation and nucleophilic substitution reactions. Recent studies have demonstrated efficient synthetic routes that yield this compound in moderate to high purity. For instance, the Suzuki cross-coupling reaction has been employed to generate various pyridine derivatives, including those with potential anti-tumor and anti-microbial properties .
Antitumor Activity
This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer cells. For example, one study reported that derivatives of this compound demonstrated effective inhibition of the Epidermal Growth Factor Receptor (EGFR) and HER2, which are critical targets in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses notable activity against both Gram-positive and Gram-negative bacteria. In particular, its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) has been highlighted, showcasing its potential as a therapeutic agent in treating resistant bacterial infections .
Biofilm Inhibition
In addition to its antimicrobial properties, this compound has demonstrated biofilm inhibition capabilities. Biofilms are clusters of microorganisms that adhere to surfaces and are often resistant to conventional treatments. Studies have shown that this compound can disrupt biofilm formation, making it a candidate for further research in chronic infection management .
Case Study 1: Cytotoxicity Against Breast Cancer Cells
In a comparative study involving various pyridine derivatives, this compound was tested alongside Lapatinib (a known cancer treatment). The results indicated that certain derivatives exhibited superior cytotoxicity against the AU-565 breast cancer cell line, with IC50 values suggesting significant therapeutic potential .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | AU-565 |
| Lapatinib | 20 | AU-565 |
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of this compound against various pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA and showed effective inhibition of biofilm formation at concentrations as low as 4 µg/mL .
| Pathogen | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| MRSA | 8 | 70 |
| E. coli | 16 | 65 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways related to tumor growth.
- DNA Interaction : Some studies suggest that pyridine derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Membrane Disruption : Its antimicrobial properties may arise from disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
